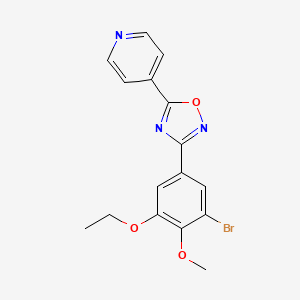![molecular formula C26H28N2O4S2 B7710905 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "CSA-131" and has been extensively researched for its therapeutic properties.
作用機序
The exact mechanism of action of CSA-131 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase. These enzymes play a crucial role in the growth and proliferation of cancer cells and the development of inflammatory diseases.
Biochemical and Physiological Effects:
CSA-131 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the activity of carbonic anhydrase, which plays a role in the regulation of pH in the body. Additionally, CSA-131 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the major advantages of using CSA-131 in lab experiments is its potent anti-inflammatory and anti-cancer properties. It has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. However, the synthesis of CSA-131 is a multi-step process that requires careful handling and purification techniques. Additionally, the exact mechanism of action of CSA-131 is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the research and development of CSA-131. One area of focus is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of focus is the identification of the exact mechanism of action of CSA-131, which will help optimize its use in lab experiments. Additionally, researchers are exploring the potential of combining CSA-131 with other compounds to enhance its therapeutic properties. Finally, there is a need for further research to evaluate the safety and efficacy of CSA-131 in clinical trials.
Conclusion:
In conclusion, CSA-131 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. While the exact mechanism of action of CSA-131 is not fully understood, it is believed to work by inhibiting the activity of certain enzymes. CSA-131 has several advantages for lab experiments, including its potent anti-inflammatory and anti-cancer properties. However, the synthesis of CSA-131 is a multi-step process that requires careful handling and purification techniques. There are several future directions for the research and development of CSA-131, including the optimization of the synthesis method, identification of the exact mechanism of action, and evaluation of its safety and efficacy in clinical trials.
合成法
The synthesis of CSA-131 involves the reaction of 2,6-diethylphenol with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting compound with cyclohexylamine. The final step involves the reaction of the intermediate compound with acetic anhydride to yield CSA-131. The synthesis of CSA-131 is a multi-step process that requires careful handling and purification techniques.
科学的研究の応用
CSA-131 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. CSA-131 has been found to be effective in inhibiting the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to be effective in reducing inflammation in animal models of arthritis and colitis.
特性
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-phenylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S2/c29-26(27-24-13-7-8-14-25(24)33-22-11-5-2-6-12-22)19-32-21-15-17-23(18-16-21)34(30,31)28-20-9-3-1-4-10-20/h2,5-8,11-18,20,28H,1,3-4,9-10,19H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIPCYXXMLUCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[2-(phenylsulfanyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

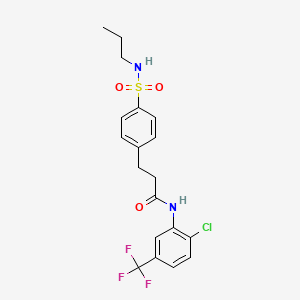
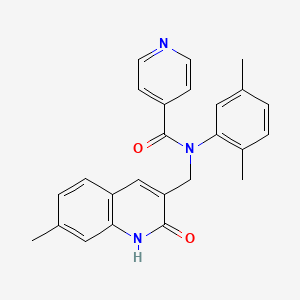

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7710852.png)
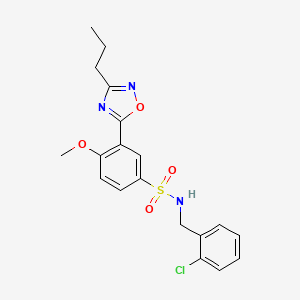
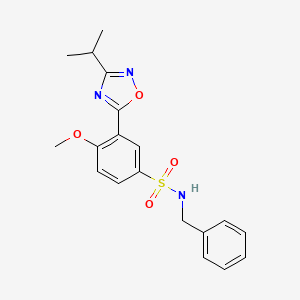




![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
![(E)-N'-(2-fluorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710903.png)
